Homoplantaginin is a natural product found in Salvia plebeia, Salvia officinalis, and other organisms with data available.
Homoplantaginin
CAS No.: 17680-84-1
Cat. No.: VC21334661
Molecular Formula: C22H22O11
Molecular Weight: 462.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17680-84-1 |
---|---|
Molecular Formula | C22H22O11 |
Molecular Weight | 462.4 g/mol |
IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1 |
Standard InChI Key | GCLAFEGUXXHIFT-IWLDQSELSA-N |
Isomeric SMILES | COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES | COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Pharmacological Properties
Anti-inflammatory Effects
Homoplantaginin demonstrates significant anti-inflammatory activities through multiple mechanisms. Research has shown that it can inhibit the expression of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at the mRNA level . Additionally, homoplantaginin inhibits the phosphorylation of IKKβ and nuclear factor kappa B (NF-κB), which are critical components of inflammatory signaling pathways . These actions collectively contribute to its anti-inflammatory profile, making it potentially valuable in treating inflammatory conditions.
In vascular endothelial cells, homoplantaginin significantly reduces the expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) following oxidized low-density lipoprotein (oxLDL) stimulation . This property is particularly relevant for preventing endothelial inflammation, which is a key factor in the development of atherosclerosis and other vascular diseases.
Antioxidant Activities
Homoplantaginin exhibits potent antioxidant properties through various mechanisms. It shows an IC50 for DPPH radical reduction at 0.35 μg/mL, indicating significant free radical scavenging capacity . In experimental models using human hepatocyte HL-7702 cells exposed to hydrogen peroxide, homoplantaginin at concentrations of 0.1-100 μg/mL significantly reduced lactate dehydrogenase leakage, a marker of cell damage . Furthermore, it increased the levels of glutathione, glutathione peroxidase, and superoxide dismutase in the cell supernatant, enhancing the cellular antioxidant defense system .
In the context of oxidative stress induced by oxLDL in human umbilical vein endothelial cells (HUVECs), homoplantaginin significantly inhibited reactive oxygen species (ROS) production . This effect was mediated through the activation of nuclear factor erythroid-related factor 2 (Nrf2), a key transcription factor in cellular antioxidant responses . These findings highlight homoplantaginin's potential in preventing oxidative damage in various cell types and disease models.
Cardiovascular Protection
Homoplantaginin has demonstrated significant cardiovascular protective effects, particularly in the context of atherosclerosis. In apolipoprotein E-deficient (apoE-/-) mice, a well-established model of atherosclerosis, homoplantaginin restricted the development of atherosclerotic plaques and enhanced plaque stability . This protective effect was associated with decreased apoptosis and reduced expression of ICAM-1 and VCAM-1 in the plaque endothelium .
Additionally, homoplantaginin has been shown to ameliorate free fatty acid-induced endothelial insulin resistance and endothelial inflammation, suggesting potential applications in preventing metabolic disorders that affect vascular health . The compound's ability to control palmitic acid-induced reactive oxygen species further supports its role in protecting against metabolic stress in vascular tissues .
Neuroprotective Effects
Recent research has uncovered promising neuroprotective properties of homoplantaginin, particularly in the context of Alzheimer's disease (AD). In behavioral studies using the J20 Alzheimer's disease mouse model, homoplantaginin reversed impairments in novel object recognition and spatial learning/memory . These findings suggest potential cognitive-enhancing effects that could be valuable in addressing neurodegenerative conditions.
At the cellular level, homoplantaginin prevents the amyloid-beta (Aβ) oligomer-induced increase in extracellular signal-regulated kinase (ERK) phosphorylation in primary glutamatergic neurons . It also inhibits both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-insult and N-methyl-D-aspartate (NMDA)-insult depolarization, as assessed using membrane potential sensitive dye DiBAC4(3) . Furthermore, homoplantaginin blocks both Aβ oligomer-induced and NMDA-induced calcium influx, and immediately blunts the steady-state calcium influx caused by NMDA . These mechanisms collectively contribute to its neuroprotective profile, suggesting potential applications in the treatment of Alzheimer's disease and other neurodegenerative conditions.
Molecular Mechanisms
Nrf2/HO-1 Pathway Activation
A key molecular mechanism underlying homoplantaginin's protective effects is the activation of the Nrf2/heme oxygenase-1 (HO-1) antioxidant signaling pathway. Immunofluorescence staining has demonstrated that homoplantaginin increases nuclear Nrf2 protein levels, indicating its activation and translocation to the nucleus . This nuclear translocation enables Nrf2 to bind to antioxidant response elements and upregulate the expression of antioxidant genes.
One important downstream target of Nrf2 activation is HO-1, an enzyme with potent antioxidant and anti-inflammatory properties. Homoplantaginin has been shown to enhance HO-1 protein levels in both oxLDL-stimulated HUVECs and the plaque endothelium of apoE-/- mice . The significance of this pathway in homoplantaginin's protective effects was confirmed through knockdown experiments, where siRNA against Nrf2 abolished the compound's cell-protective effects and antagonized its inhibition of ROS production and NF-κB activation in oxLDL-stimulated HUVECs . These findings establish the Nrf2/HO-1 pathway as a central mechanism through which homoplantaginin exerts its antioxidant and anti-inflammatory effects.
Inhibition of NF-κB Signaling
Homoplantaginin exhibits significant anti-inflammatory effects through the inhibition of NF-κB signaling, a key pathway in inflammatory responses. Research has demonstrated that homoplantaginin inhibits the phosphorylation of IKKβ and NF-κB, thereby preventing NF-κB activation and nuclear translocation . In oxLDL-stimulated HUVECs, homoplantaginin significantly inhibited NF-κB nuclear translocation, an effect that was reversed by Nrf2 siRNA . This finding indicates an interplay between the Nrf2 and NF-κB pathways in mediating homoplantaginin's anti-inflammatory effects.
The inhibition of NF-κB signaling by homoplantaginin leads to decreased expression of pro-inflammatory mediators, including ICAM-1 and VCAM-1, which are critical for leukocyte recruitment and adhesion during inflammation . This mechanism contributes significantly to homoplantaginin's protective effects against endothelial dysfunction and atherosclerosis.
Regulation of Receptor Activity
Homoplantaginin demonstrates important effects on neuronal receptor activity, particularly in the context of excitatory neurotransmission. Research has shown that homoplantaginin inhibits both AMPA-insult and NMDA-insult depolarization in neuronal cells . Furthermore, it blocks both Aβ oligomer-induced and NMDA-induced calcium influx, suggesting direct or indirect modulation of glutamate receptor function .
Of particular interest is homoplantaginin's ability to immediately blunt the steady-state calcium influx caused by NMDA . This rapid effect suggests potential direct interaction with NMDA receptors or associated signaling complexes. These receptor-level effects likely contribute to homoplantaginin's neuroprotective properties, particularly in the context of excitotoxicity and Alzheimer's disease pathology.
Analytical Methods for Detection
UPLC-MS/MS Analysis
For the precise detection and quantification of homoplantaginin in biological samples, ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been established as an effective analytical method. This technique uses a UPLC HSS T3 chromatographic column (100 mm × 2.1 mm, 1.7 μm diameter), an acetonitrile-water mobile phase containing 0.1% formic acid, and a gradient elution flow rate of 0.4 mL min⁻¹ with an elution time of 4 minutes .
The method employs electrospray ionization (ESI) detection in positive ion mode and multiple reaction monitoring mode (MRM) for quantitative analysis, with m/z 463 → 301 identified for homoplantaginin . Validation studies have demonstrated good accuracy and precision for this analytical approach, with the accuracy of homoplantaginin determination between 88% and 113%, and the relative standard deviation (RSD) within 10% . This analytical method provides a reliable tool for the detection and quantification of homoplantaginin in pharmacokinetic studies and quality control of herbal preparations.
Table 1: UPLC-MS/MS Analytical Parameters for Homoplantaginin
Parameter | Value |
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Mobile Phase | Acetonitrile-water (containing 0.1% formic acid) |
Flow Rate | 0.4 mL min⁻¹ |
Elution Time | 4 min |
Detection Mode | ESI positive ion mode, MRM |
Quantitative Analysis | m/z 463 → 301 |
Accuracy | 88% - 113% |
Precision (RSD) | Within 10% |
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